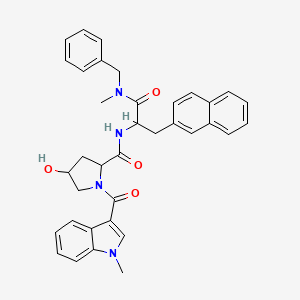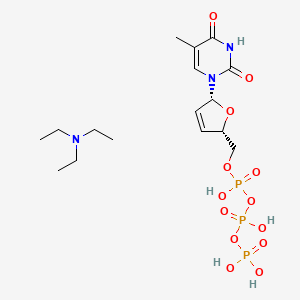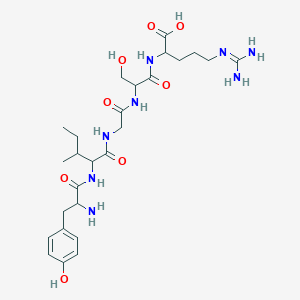![molecular formula C12H14N2O4 B13401459 3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(seryltyrosyl) is a cyclic dipeptide composed of the amino acids serine and tyrosine. This compound has garnered attention due to its various biological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The molecular formula of Cyclo(seryltyrosyl) is C12H14N2O4, and it is also known by its IUPAC name, (3S,6S)-3-(4-hydroxybenzyl)-6-(hydroxymethyl)-2,5-piperazinedione .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclo(seryltyrosyl) can be synthesized through the cyclization of linear dipeptides. The synthesis typically involves the formation of a peptide bond between serine and tyrosine, followed by cyclization under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: While specific industrial production methods for Cyclo(seryltyrosyl) are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclo(seryltyrosyl) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as hydroxyl and amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the hydroxyl groups in Cyclo(seryltyrosyl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can reduce the carbonyl groups in the compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, with reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of corresponding ketones or aldehydes .
Wissenschaftliche Forschungsanwendungen
Cyclo(seryltyrosyl) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and cyclization reactions.
Biology: The compound’s anti-inflammatory and antioxidant properties make it a subject of interest in biological research.
Medicine: Cyclo(seryltyrosyl) has shown potential therapeutic effects, including anti-cancer activity, making it a candidate for drug development.
Industry: Its stability and bioactivity make it useful in the development of pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of Cyclo(seryltyrosyl) involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. For instance, it can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, Cyclo(seryltyrosyl) can interact with cellular receptors to modulate immune responses and inhibit cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Cyclo(seryltyrosyl) can be compared with other cyclic dipeptides, such as Cyclo(serylprolyl) and Cyclo(tyrosylprolyl). These compounds share similar structural features but differ in their amino acid composition, leading to variations in their biological activities . For example:
Cyclo(serylprolyl): Composed of serine and proline, this compound exhibits different bioactivities compared to Cyclo(seryltyrosyl).
Cyclo(tyrosylprolyl): Composed of tyrosine and proline, it has unique properties and applications distinct from Cyclo(seryltyrosyl).
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYMARRIVIIBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
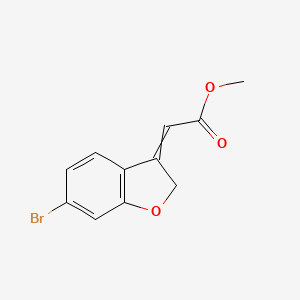
![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)

![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)
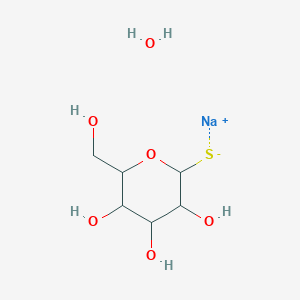
![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)


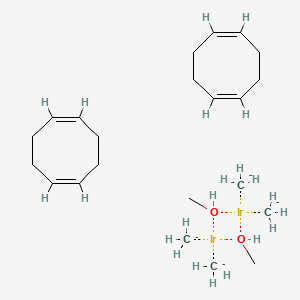
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)
